Direct Head-to-Head JCV Helicase Potency Comparison: 2-Methoxy vs. 2-Ethoxy Analog
In the primary fragment-based discovery study, compound 1a (6-(2-methoxyphenyl) derivative) demonstrated a JCV helicase IC50 of 19.4 µM, while the direct 2-ethoxy analog 1b showed an IC50 of 18.0 µM [1]. Although potency is similar, 1a uniquely showed measurable inhibition against BKV helicase (IC50 29.0 µM), a dual-activity profile not observed for 1b (BKV IC50 not reported/active), indicating a distinct selectivity fingerprint [1]. An independent curated database entry records a JCV helicase IC50 of 5.5 µM for this compound, potentially reflecting assay condition differences [2].
| Evidence Dimension | JCV Helicase Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.4 µM (JCV); IC50 = 29.0 µM (BKV) |
| Comparator Or Baseline | Analog 1b (6-(2-ethoxyphenyl)): JCV IC50 = 18.0 µM; BKV not active |
| Quantified Difference | JCV: 1a is 1.08-fold less potent than 1b; BKV: 1a uniquely active |
| Conditions | Biochemical helicase assay using JCV LTAg (E264-D628) and BKV helicase; fluorescence-based detection |
Why This Matters
This compound provides dual JCV/BKV inhibition, a feature absent in its closest ethoxy analog, making it a more versatile starting point for polyomavirus inhibitor development.
- [1] Bonafoux, D., et al. J. Med. Chem. 2016, 59 (15), 7138–7151. Table 1. View Source
- [2] BindingDB entry BDBM50533428 (CHEMBL4521406). IC50: 5500 nM for JCV LTAg. View Source
